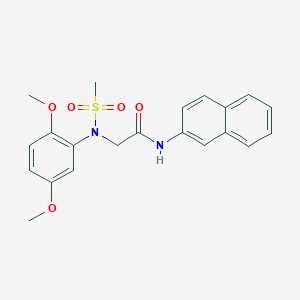![molecular formula C17H16ClF2N3O3S B5138714 N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5138714.png)
N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide, also known as CFTR inhibitor-172, is a small molecule that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the movement of salt and water across epithelial membranes. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening disease that affects the lungs, pancreas, and other organs. CFTR inhibitor-172 has been shown to selectively inhibit CFTR activity, making it a valuable tool for studying the function and regulation of this protein.
作用机制
N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172 binds to a specific site on the this compound protein, called the cytoplasmic regulatory domain, and prevents the channel from opening. This results in a decrease in chloride ion transport across epithelial membranes, which can be measured using various assays. This compound inhibitor-172 has been shown to be a competitive inhibitor of this compound, meaning that it competes with other molecules that bind to the same site on the protein.
Biochemical and Physiological Effects:
This compound inhibitor-172 has been shown to have a specific effect on this compound activity, without affecting other ion channels or transporters. This makes it a valuable tool for studying the specific role of this compound in various physiological processes, such as airway hydration, mucus clearance, and electrolyte balance. This compound inhibitor-172 has also been used to investigate the role of this compound in diseases such as cystic fibrosis, secretory diarrhea, and polycystic kidney disease.
实验室实验的优点和局限性
One of the major advantages of N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172 is its specificity for this compound. This allows researchers to selectively inhibit this compound activity without affecting other ion channels or transporters, which can be difficult to achieve with other inhibitors. This compound inhibitor-172 is also relatively easy to use and has been widely validated in various experimental systems. One limitation of this compound inhibitor-172 is its relatively low potency, which can require higher concentrations to achieve complete inhibition of this compound activity. Additionally, this compound inhibitor-172 has been shown to have some off-target effects at higher concentrations, which can complicate interpretation of experimental results.
未来方向
There are several future directions for research involving N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172. One area of interest is the development of more potent and selective this compound inhibitors, which could improve the specificity and efficacy of this compound inhibition in experimental systems. Another area of interest is the use of this compound inhibitor-172 in animal models of cystic fibrosis and other this compound-related diseases, to investigate the potential therapeutic benefits of this compound inhibition. Finally, this compound inhibitor-172 could be used in combination with other this compound modulators, such as potentiators and correctors, to investigate their synergistic effects on this compound activity and function.
合成方法
The synthesis of N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172 involves several steps, starting with the reaction of 4-chloro-2-fluoroaniline with 4-fluorobenzenesulfonyl chloride to form N-(4-chloro-2-fluorophenyl)-4-fluorobenzenesulfonamide. This intermediate is then reacted with piperazine and triethylamine to yield this compound, the final product.
科学研究应用
N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172 has been used extensively in scientific research to study the function and regulation of this compound. It has been shown to selectively inhibit this compound activity without affecting other ion channels or transporters, making it a valuable tool for studying the specific role of this compound in various physiological processes. This compound inhibitor-172 has been used to investigate the mechanisms of this compound activation and inhibition, as well as the regulation of this compound by various signaling pathways and post-translational modifications.
属性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF2N3O3S/c18-12-1-6-16(15(20)11-12)21-17(24)22-7-9-23(10-8-22)27(25,26)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQIFQMRLPIFLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=C(C=C(C=C2)Cl)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138658.png)
![1-chloro-4-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5138666.png)

![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]acrylamide](/img/structure/B5138683.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5138685.png)
![N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B5138694.png)


![N-(4-acetylphenyl)-3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5138717.png)
![1-methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5138721.png)
![2-[acetyl(propyl)amino]benzoic acid](/img/structure/B5138726.png)

![4-[(7-bromo-3-oxo[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B5138747.png)
